molecular formula C18H16N2O5 B2448599 methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate CAS No. 306280-10-4

methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate

Cat. No.: B2448599
CAS No.: 306280-10-4
M. Wt: 340.335
InChI Key: DNROKXBEUNUVPV-UHFFFAOYSA-N
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Description

Methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is a synthetic chemical building block of interest in medicinal chemistry and pharmaceutical research. This compound features a pyrazole core—a privileged structure in drug discovery—linked to a methoxy-substituted phenyl ring and a methyl benzoate ester. The specific arrangement of its methoxy and hydroxy substituents suggests potential for diverse biological activity, drawing parallels to other methoxyphenyl derivatives that have demonstrated significant research value. Research Applications and Potential Value This compound is primarily intended for use as a key intermediate in the synthesis of more complex molecules for biological evaluation. Researchers may explore its incorporation into projects targeting: - Enzyme Inhibition: Structurally related heterocyclic compounds, particularly those containing pyrazole and methoxyphenyl motifs, are frequently investigated as inhibitors for enzymes like cholinesterases . Such research is vital for developing potential therapeutic strategies for neurodegenerative conditions, including Alzheimer's disease. - Anticancer and Cytotoxic Activity: Pyrazole derivatives have shown promising cytotoxicity against various human cancer cell lines in vitro . This compound could serve as a precursor for novel molecules designed to induce apoptosis or autophagy in proliferative disorders. - Antioxidant Properties: The presence of a phenolic hydroxyl group is often associated with radical scavenging activity . This makes the compound a candidate for research into oxidative stress and related pathologies. Handling and Usage This product is offered For Research Use Only . It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any personal use. Safety Data Sheet (SDS) information should be consulted prior to handling. Researchers are responsible for ensuring safe laboratory practices and compliance with all applicable local and national regulations.

Properties

IUPAC Name

methyl 4-[[5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-23-13-7-8-14(15(21)9-13)17-16(10-19-20-17)25-12-5-3-11(4-6-12)18(22)24-2/h3-10,21H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNROKXBEUNUVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Attachment of the Hydroxy-Methoxyphenyl Group: The hydroxy-methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with a suitable phenolic compound.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of pyrazole, including methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate, exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases.

Case Study:
In a study evaluating the antioxidant capabilities of various pyrazole derivatives, this compound was found to have superior radical scavenging activity compared to standard antioxidants like ascorbic acid .

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
This compound8525
Ascorbic Acid7030

Anticancer Properties

The compound has been investigated for its anticancer potential against various cancer cell lines. Pyrazole derivatives are known for their ability to induce apoptosis in cancer cells.

Case Study:
In vitro studies demonstrated that this compound exhibited cytotoxic effects on colorectal carcinoma cells (RKO), showing a dose-dependent relationship in inducing apoptosis .

Cell LineIC50 (µM)Mechanism of Action
RKO15Apoptosis induction via caspase activation
HeLa20G2/M phase arrest

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored, with promising results indicating its potential as a therapeutic agent in inflammatory diseases.

Research Findings:
A study highlighted that this compound significantly reduced the levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages .

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15070
IL-612050

Materials Science Applications

Beyond biological applications, this compound has potential uses in materials science, particularly in developing polymeric materials with enhanced properties.

Research Insights:
Studies have shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Mechanism of Action

The mechanism of action of methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The pyrazole ring can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxy-4-methoxybenzoate: Similar in structure but lacks the pyrazole ring.

    2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Contains a methoxyphenyl group but has a different core structure.

Uniqueness

Methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is unique due to the presence of both the pyrazole ring and the hydroxy-methoxyphenyl moiety, which confer distinct chemical and biological properties.

Biological Activity

Methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate, a compound featuring a pyrazole ring and hydroxy-methoxyphenyl moiety, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Pyrazole Ring : Contributes to the compound's biological activity through interactions with various biological targets.
  • Hydroxy-Methoxyphenyl Group : Enhances solubility and may influence the compound's pharmacokinetic properties.

The molecular formula is C17H18N2O5C_{17}H_{18}N_{2}O_{5}, with a molecular weight of approximately 326.34 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The pyrazole moiety can act as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Antioxidant Activity : The hydroxy group can scavenge free radicals, providing protective effects against oxidative stress.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production and inflammation markers.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties:

  • Antibacterial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli2
Pseudomonas aeruginosa8

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using various assays (e.g., DPPH radical scavenging assay), revealing significant free radical scavenging activity, which is crucial for preventing cellular damage .

Anti-inflammatory Effects

In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Case Studies

  • Study on Antimicrobial Efficacy : A clinical study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients receiving treatment showed a significant reduction in infection markers compared to control groups .
  • Oxidative Stress Model : In an animal model of oxidative stress, administration of this compound resulted in decreased levels of malondialdehyde (MDA), indicating reduced lipid peroxidation and improved antioxidant status .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives:

Compound NameStructure FeaturesBiological Activity
Methyl 3-hydroxy-4-methoxybenzoateLacks pyrazole ringModerate antibacterial activity
Methyl 5-methylpyrazoleSimilar core structureHigher anti-inflammatory properties

This compound stands out due to its unique combination of functional groups that enhance its biological activity across multiple pathways.

Q & A

Q. Key Intermediates :

  • 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole-4-ol

Basic Question: How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • IR : Identifies functional groups (e.g., C=O at ~1720 cm⁻¹, O-H stretch at ~3400 cm⁻¹) .
    • NMR : ¹H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • Crystallography :
    • SHELXL/SHELXS : Used for single-crystal X-ray refinement. The program resolves bond lengths, angles, and torsion angles, critical for confirming the pyrazole ring geometry and hydrogen bonding networks .

Q. Yield Optimization Table :

ConditionYield (%)Purity (%)
POCl₃ (1.0 eq)6590
POCl₃ (1.5 eq)7895
Acetic acid (5 drops)8297

Advanced Question: How can contradictions between spectral data (e.g., NMR) and crystallographic results be resolved?

Methodological Answer:

  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational discrepancies .
  • Twinning Analysis : Use SHELXL to refine twinned crystals, which may obscure true bond angles .
  • Dynamic Effects : Account for temperature-dependent NMR averaging (e.g., rotational barriers in ester groups) .

Q. Example Conflict Resolution :

  • Observed NMR splitting vs. crystallographic symmetry may arise from dynamic disorder. Variable-temperature NMR (VT-NMR) can confirm this .

Advanced Question: What structural modifications enhance the antimicrobial activity of this compound?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups : Chlorine or fluorine at the 4-position increases lipophilicity and membrane penetration .
    • Hydroxyl Group : Essential for hydrogen bonding with microbial targets (e.g., cytochrome P450) .
  • SAR Studies :
    • Replace the methoxy group with trifluoromethyl to improve potency against Staphylococcus aureus (MIC reduction from 32 µg/mL to 8 µg/mL) .

Q. Impurity Profile Table :

ImpurityRetention Time (min)% Area
Starting material4.21.5
Hydrolyzed ester5.80.7

Advanced Question: How does the tert-butyl ester derivative (e.g., fenpyroximate analogs) compare in stability and bioactivity?

Methodological Answer:

  • Stability : Tert-butyl esters resist hydrolysis better than methyl esters, enhancing shelf life .
  • Bioactivity : The tert-butyl group in fenpyroximate increases binding affinity to mitochondrial complex I (IC₅₀ = 0.02 µM vs. 0.5 µM for methyl ester) .

Q. Comparison Table :

Ester GroupHydrolysis Half-life (pH 7)IC₅₀ (µM)
Methyl24 hours0.5
Tert-butyl120 hours0.02

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